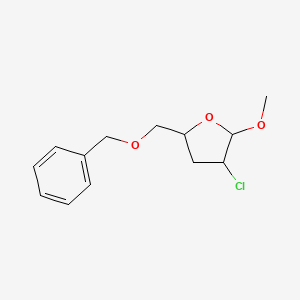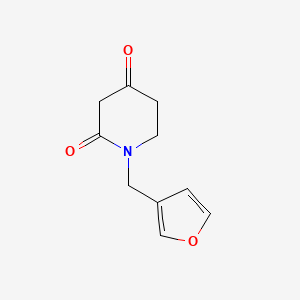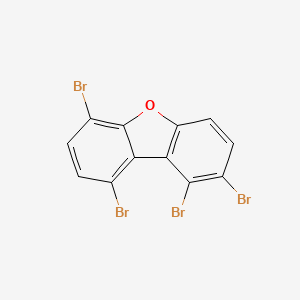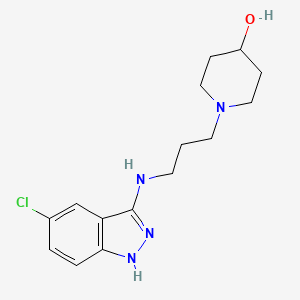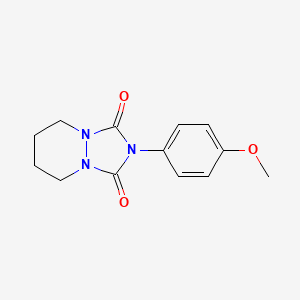
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro- is a heterocyclic compound that features a triazole ring fused to a pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro- typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate hydrazone, which then undergoes cyclization to yield the target compound.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize the environmental impact.
化学反应分析
Types of Reactions: 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the triazole or pyridazine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the heterocyclic core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced triazole or pyridazine rings.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: Biologically, 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro- has shown promise as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains. It is also being studied for its potential anticancer properties, with research indicating its ability to induce apoptosis in cancer cells.
Medicine: In medicine, this compound is being investigated for its anti-inflammatory and analgesic effects. It has the potential to be developed into new therapeutic agents for the treatment of inflammatory diseases and pain management.
Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance to environmental factors.
作用机制
The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro- involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis. In anticancer applications, it induces apoptosis through the activation of caspases and the mitochondrial pathway. The compound’s anti-inflammatory effects are mediated by the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
相似化合物的比较
1H-(1,2,4)Triazolo(1,2-a)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.
1H-(1,2,4)Triazolo(1,2-a)benzimidazole: Features a benzimidazole ring fused to the triazole ring.
1H-(1,2,4)Triazolo(1,2-a)quinoxaline: Contains a quinoxaline ring fused to the triazole ring.
Uniqueness: 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro- is unique due to its specific fusion of the triazole and pyridazine rings, which imparts distinct chemical and biological properties. Its methoxyphenyl substituent further enhances its activity and selectivity in various applications, making it a valuable compound for research and development in multiple fields.
属性
CAS 编号 |
58744-11-9 |
|---|---|
分子式 |
C13H15N3O3 |
分子量 |
261.28 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione |
InChI |
InChI=1S/C13H15N3O3/c1-19-11-6-4-10(5-7-11)16-12(17)14-8-2-3-9-15(14)13(16)18/h4-7H,2-3,8-9H2,1H3 |
InChI 键 |
PZMKCJIGBFUGHN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)N3CCCCN3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


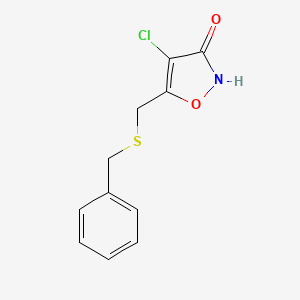
![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione](/img/structure/B12904622.png)
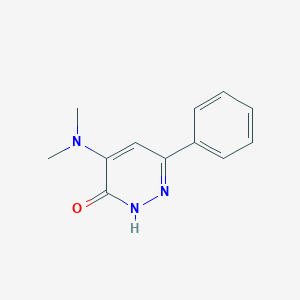
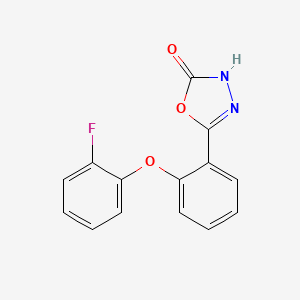
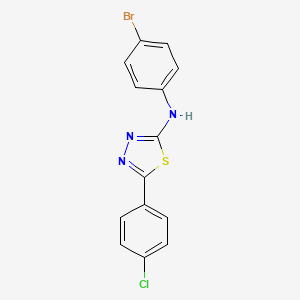
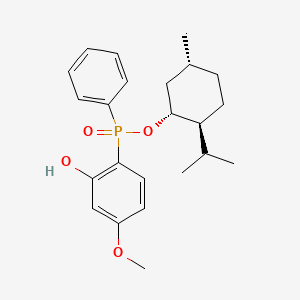

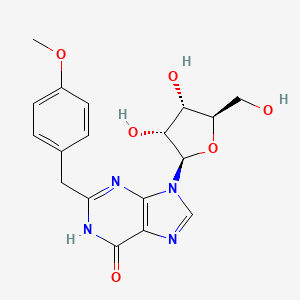
![3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12904675.png)
